An In-depth Technical Guide to the Physical Properties of 4-Methyl-5-phenylisoxazole-3-carbaldehyde
An In-depth Technical Guide to the Physical Properties of 4-Methyl-5-phenylisoxazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. Their versatile synthetic accessibility and wide range of biological activities make them privileged scaffolds in drug discovery. This guide focuses on a specific derivative, 4-Methyl-5-phenylisoxazole-3-carbaldehyde, providing a comprehensive overview of its physical properties and the methodologies for their determination. As a Senior Application Scientist, the following sections are designed to offer not just data, but also a deeper understanding of the experimental rationale and the importance of these properties in the context of research and development.
The isoxazole ring system is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The substitution pattern on this ring dictates the molecule's physicochemical characteristics and its potential applications. In 4-Methyl-5-phenylisoxazole-3-carbaldehyde, the presence of a phenyl group, a methyl group, and a reactive carbaldehyde moiety suggests its utility as a key intermediate in the synthesis of more complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective use in synthetic protocols, for ensuring its purity, and for predicting its behavior in various experimental settings.
Molecular Structure and Basic Properties
The foundational physical properties of a compound are derived from its molecular structure. For 4-Methyl-5-phenylisoxazole-3-carbaldehyde, the key structural features are the isoxazole core, a phenyl substituent at the 5-position, a methyl group at the 4-position, and a carbaldehyde group at the 3-position.
Table 1: Core Physical and Chemical Identifiers for 4-Methyl-5-phenylisoxazole-3-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | Calculated |
| Molecular Weight | 187.19 g/mol | [] |
| CAS Number | 1159981-61-9 | [2] |
State and Appearance
While specific data for 4-Methyl-5-phenylisoxazole-3-carbaldehyde is not extensively documented in readily available literature, we can infer its likely physical state and appearance based on closely related isomers. For instance, the constitutional isomer 5-Methyl-3-phenylisoxazole-4-carboxaldehyde is described as a beige powder[]. It is therefore highly probable that 4-Methyl-5-phenylisoxazole-3-carbaldehyde is a solid at room temperature, likely appearing as a crystalline powder with a color ranging from white to off-white or beige.
Melting Point
The melting point is a critical physical property that provides a primary indication of a compound's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will generally depress and broaden the melting range.
Experimental Determination of Melting Point
The determination of a melting point is a fundamental laboratory technique. The choice of method often depends on the available equipment, with the Thiele tube and modern digital melting point apparatus being the most common.
Protocol: Melting Point Determination using a Digital Apparatus
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Sample Preparation: A small amount of the finely powdered, dry sample of 4-Methyl-5-phenylisoxazole-3-carbaldehyde is packed into a capillary tube to a height of 1-2 mm.
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Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
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Heating Rate: The heating rate should be slow and uniform, especially near the expected melting point, typically around 1-2°C per minute. An initial rapid determination can be performed to find an approximate melting point, followed by a more careful measurement.
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Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.
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Purity Assessment: A narrow melting range suggests high purity, while a broad range is indicative of impurities.
Caption: Workflow for Melting Point Determination.
Solubility
Solubility is a crucial parameter in drug development and synthetic chemistry, influencing bioavailability, formulation, and reaction conditions. The solubility of 4-Methyl-5-phenylisoxazole-3-carbaldehyde would be expected to be low in water and higher in common organic solvents, given its predominantly nonpolar structure.
Experimental Determination of Solubility
A common method for determining solubility involves preparing a saturated solution and then quantifying the concentration of the dissolved solute.
Protocol: Equilibrium Solubility Determination
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Sample Preparation: An excess amount of 4-Methyl-5-phenylisoxazole-3-carbaldehyde is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
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Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
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Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
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Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Spectroscopic Properties
Spectroscopic data provides a detailed fingerprint of a molecule's structure. For 4-Methyl-5-phenylisoxazole-3-carbaldehyde, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural confirmation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would be used to characterize 4-Methyl-5-phenylisoxazole-3-carbaldehyde.
Expected ¹H NMR Signals:
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Aldehydic Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.
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Phenyl Protons (-C₆H₅): A series of multiplets in the aromatic region, approximately δ 7.4-7.8 ppm, integrating to 5 protons.
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Methyl Protons (-CH₃): A singlet in the upfield region, likely around δ 2.2-2.5 ppm, integrating to 3 protons.
Expected ¹³C NMR Signals:
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Carbonyl Carbon (-CHO): A signal in the highly deshielded region, around δ 185-195 ppm.
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Isoxazole and Phenyl Carbons: A series of signals in the aromatic region (δ 110-170 ppm).
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Methyl Carbon (-CH₃): A signal in the upfield region (δ 10-20 ppm).
Protocol: Acquiring a ¹H NMR Spectrum
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Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl-5-phenylisoxazole-3-carbaldehyde in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
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Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
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Acquisition: A standard one-pulse ¹H NMR experiment is run. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
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Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Caption: General Workflow for NMR Spectrum Acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
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C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.
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C=N Stretch (Isoxazole): A medium intensity band around 1580-1620 cm⁻¹.[3]
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C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
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C-H Stretch (Aromatic and Alkyl): Bands above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Methyl-5-phenylisoxazole-3-carbaldehyde (MW = 187.19), the molecular ion peak (M⁺) would be expected at m/z 187.
Crystallography
Should 4-Methyl-5-phenylisoxazole-3-carbaldehyde be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is invaluable for understanding the packing of molecules in a crystal lattice, which can influence physical properties like melting point and solubility. The planarity of the isoxazole ring and the dihedral angle with the phenyl substituent would be key parameters determined.
Conclusion
This technical guide has outlined the key physical properties of 4-Methyl-5-phenylisoxazole-3-carbaldehyde and the standard experimental methodologies for their determination. While specific experimental data for this compound is not widely published, a strong predictive understanding can be established based on its structure and data from closely related analogues. For professionals in research and drug development, the protocols and scientific rationale presented here provide a robust framework for the characterization of this and other novel chemical entities. Rigorous determination of these physical properties is a critical step in advancing a compound from the laboratory to potential applications.
References
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PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]
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Taylor & Francis Online. Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. [Link]
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ResearchGate. Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. [Link]
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PubChemLite. 5-phenylisoxazole-3-carboxaldehyde (C10H7NO2). [Link]
